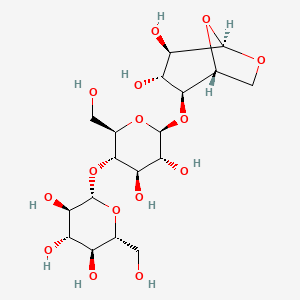![molecular formula C13H6N6 B14086366 Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system that includes acenaphthene, tetrazole, and triazine moieties, making it a versatile scaffold for chemical modifications and functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine typically involves the cyclization of precursor molecules that contain the necessary functional groups. One common method involves the reaction of acenaphthenequinone with thiosemicarbazide to form acenaphtho[1,2-e][1,2,4]triazine-9(8H)-thione, which is then reacted with azide derivatives to form the tetrazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole or triazine rings, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while reduction can produce acenaphthene derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, onto the tetrazole or triazine rings.
Aplicaciones Científicas De Investigación
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis . By binding to the active site of Bcl-2, the compound can induce programmed cell death in cancer cells. Additionally, its high nitrogen content and thermal stability make it suitable for use in energetic materials, where it can undergo rapid decomposition to release energy .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine: Another heterocyclic compound with similar structural features and applications in anticancer research.
Tetrazolo[1,5-b][1,2,4]triazine: A simpler analog that lacks the acenaphthene moiety but shares similar reactivity and applications.
Uniqueness
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine is unique due to its fused ring system, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H6N6 |
|---|---|
Peso molecular |
246.23 g/mol |
Nombre IUPAC |
3,4,5,6,7,9-hexazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,5,7,9,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C13H6N6/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)16-19-13(14-11)15-17-18-19/h1-6H |
Clave InChI |
XZBAXVUFFAVXOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=NC5=NN=NN5N=C4C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)

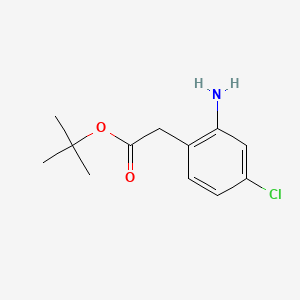
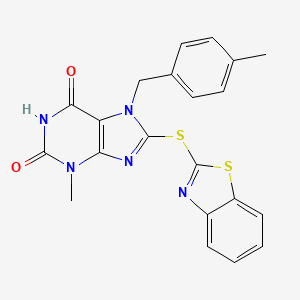
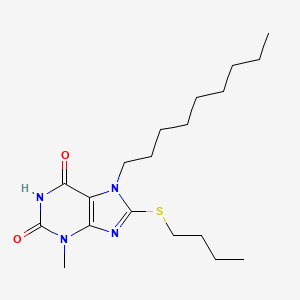
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)

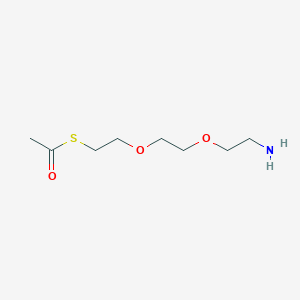

![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)
